Pentane-1,2,4,5-tetrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

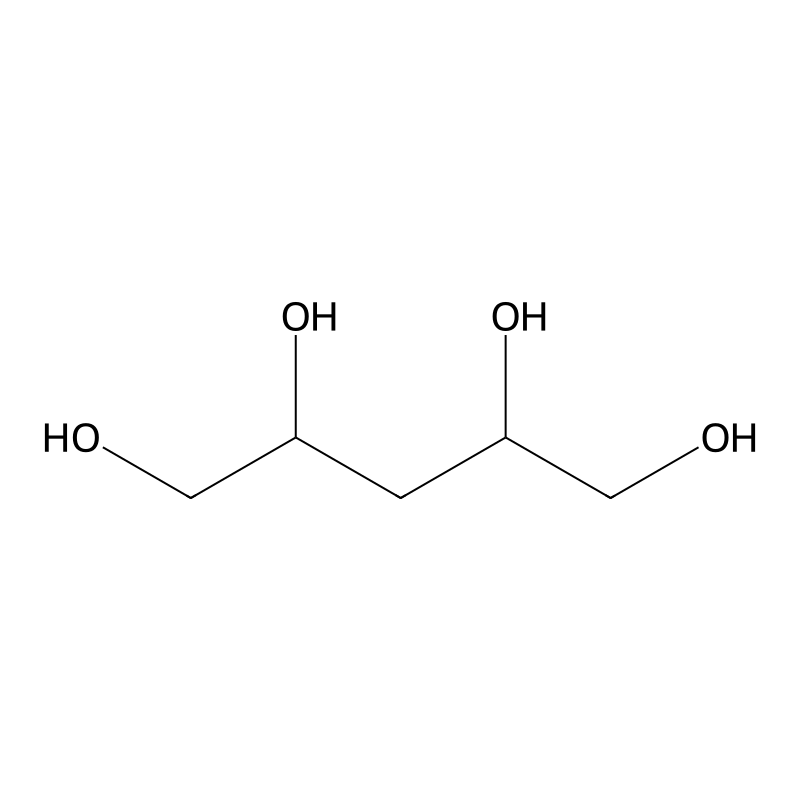

3-deoxypentitol is a tetrol consisting of pentane with four hydroxy substituents placed at positions 1, 2, 4 and 5. It derives from a hydride of a pentane.

Pentane-1,2,4,5-tetrol is a chemical compound with the molecular formula . It is classified as a tetrol, indicating that it contains four hydroxyl (–OH) groups. The specific arrangement of these hydroxyl groups at the 1, 2, 4, and 5 positions on the pentane backbone contributes to its unique properties and reactivity. This compound is also referred to as 3-deoxypentitol and is derived from the hydride of pentane . Its structure can be visualized as a straight-chain pentane with hydroxyl groups substituting hydrogen atoms at the specified positions.

- Oxidation: The compound can be oxidized to form pentane-1,2,4,5-tetraone using strong oxidizing agents such as potassium permanganate.

- Reduction: Further reduction reactions can yield different derivatives of pentane-1,2,4,5-tetrol.

- Substitution: The hydroxyl groups are reactive and can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Sodium borohydride in aqueous solution.

- Substitution: Thionyl chloride in the presence of a base.

Pentane-1,2,4,5-tetrol exhibits various biological activities attributed to its structure. The hydroxyl groups enable hydrogen bonding and interactions with biological molecules. This interaction may modulate enzyme activities or receptor functions, although specific biological pathways and effects require further investigation. Preliminary studies suggest potential roles in cellular processes due to its ability to mimic sugar alcohols .

The synthesis of pentane-1,2,4,5-tetrol typically involves several steps:

- Starting Material: The synthesis often begins with a suitable pentane derivative.

- Reduction Process: A common method involves reducing pentane-1,2,4,5-tetraone using sodium borohydride under mild conditions. The reaction can be summarized as follows:

- Industrial Production: In industrial settings, catalytic hydrogenation of pentane derivatives may be employed for large-scale synthesis.

Pentane-1,2,4,5-tetrol finds applications in various fields:

- Chemical Industry: It serves as a precursor for synthesizing other chemical compounds.

- Pharmaceuticals: Its potential biological activity suggests applications in drug development.

- Sonochemistry: Derivatives of this compound are utilized in sonocatalysis for complex

Pentane-1,2,4,5-tetrol shares structural similarities with several other compounds that also contain multiple hydroxyl groups. Here are some notable comparisons:

Uniqueness of Pentane-1,2,4,5-tetrol

Pentane-1,2,4,5-tetrol is unique due to its specific arrangement of hydroxyl groups which influences its reactivity and potential biological activity compared to other similar compounds. The presence of four hydroxyl groups allows for diverse chemical transformations and interactions not typically seen in compounds with fewer hydroxyls.

Systematic and Common Names

The compound is formally named pentane-1,2,4,5-tetrol under IUPAC nomenclature, reflecting its four hydroxyl groups on a pentane chain. Common synonyms include:

- 3-Deoxypentitol (highlighting the absence of a hydroxyl group at position 3)

- 3-Deoxy-D-arabinitol (emphasizing its relationship to arabinitol)

- 1,2,4,5-Pentanetetrol

Molecular and Structural Data

Key molecular characteristics are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂O₄ | |

| Molecular Weight | 136.15 g/mol | |

| CAS Registry Number | 92691-36-6 | |

| SMILES | C(C(CO)O)C(CO)O | |

| InChIKey | VHDMXHLHMMROPO-UHFFFAOYSA-N | |

| ChEBI ID | CHEBI:111506 |

The compound’s structure features a linear pentane chain with hydroxyl groups at carbons 1, 2, 4, and 5, creating three stereocenters (C2, C4, and C5) in its D-arabinitol configuration.

Chemical Synthesis Routes

Boron Trifluoride-Catalyzed Cleavage of Hydroxytetrahydropyrans

Boron trifluoride etherate represents a highly effective Lewis acid catalyst for the selective cleavage of hydroxytetrahydropyran ring systems to yield pentane-1,2,4,5-tetrol derivatives [1] [2] [3]. This methodology exploits the inherent ring strain and electronic properties of tetrahydropyran substrates to achieve regioselective carbon-oxygen bond cleavage under mild reaction conditions.

The mechanism proceeds through initial coordination of boron trifluoride to the ring oxygen, followed by nucleophilic attack at the most electrophilic carbon center [3]. This process is facilitated by the ring strain inherent in six-membered oxygen heterocycles, particularly when substituted with electron-withdrawing groups or when incorporated into bicyclic systems [2] [4]. The reaction typically employs dichloromethane as solvent under controlled temperature conditions ranging from ambient to reflux temperatures.

Reaction Conditions and Optimization

Optimal reaction conditions involve the use of boron trifluoride etherate in stoichiometric to slight excess quantities relative to the substrate [2] [4]. The presence of molecular sieves enhances reaction efficiency by removing trace water that could otherwise hydrolyze the Lewis acid catalyst [4]. Temperature control is critical, as elevated temperatures promote increased diastereoselectivity while maintaining acceptable reaction rates.

The methodology demonstrates particular effectiveness with 2,6-disubstituted tetrahydropyrans bearing hydroxyl functionalities at specific positions [2]. These substrates undergo selective cleavage to yield linear polyol products with retention of stereochemical information from the original cyclic precursor [4]. Yields typically range from 70-95% depending on substrate structure and reaction conditions [2] [4].

Mechanistic Considerations

The cleavage mechanism involves formation of an oxocarbenium ion intermediate following boron trifluoride coordination [3]. This highly electrophilic species undergoes nucleophilic attack by water or alcoholic solvents, leading to ring opening with simultaneous formation of the linear tetrol product [2]. The regioselectivity of this process is governed by electronic and steric factors, with cleavage occurring preferentially at the most substituted carbon-oxygen bond [4].

Sodium Borohydride Reduction of Pentose Derivatives

Sodium borohydride reduction of pentose sugar derivatives represents a well-established methodology for accessing pentane-1,2,4,5-tetrol and related polyol structures [5] [6] [7]. This approach leverages the mild reducing power of sodium borohydride to selectively reduce carbonyl functionalities while preserving existing hydroxyl groups and stereochemical configurations.

Substrate Scope and Selectivity

The reduction of pentose aldehydes and ketones with sodium borohydride proceeds through a well-characterized mechanism involving hydride delivery to the carbonyl carbon [5] [6]. The reaction demonstrates excellent chemoselectivity, reducing aldehydes and ketones in the presence of other functional groups such as esters, ethers, and protected alcohols [6] [8]. This selectivity profile makes sodium borohydride particularly valuable for complex molecule synthesis where multiple functional groups must be differentiated.

Pentose sugars such as arabinose, xylose, and ribose undergo efficient reduction to their corresponding sugar alcohols under mild conditions [9] [10]. The ring-chain tautomerism characteristic of reducing sugars enables sodium borohydride to access the open-chain aldehyde form, leading to complete conversion to the linear polyol product [10]. This methodology has been successfully applied to both D- and L-pentose configurations, providing access to enantiomerically pure tetrol products [11] [10].

Reaction Parameters and Optimization

Optimal reaction conditions typically involve aqueous or alcoholic solvent systems at temperatures ranging from 0°C to ambient conditions [6] [12]. The mild nature of sodium borohydride allows for excellent functional group tolerance while maintaining high yields of the desired reduction products [6]. Reaction times are generally short, ranging from 30 minutes to several hours depending on substrate structure and concentration [12].

The use of protic solvents is essential for successful reduction, as they provide the necessary proton source for the final protonation step [6] [13]. Water and alcohols such as methanol and ethanol are commonly employed, with the choice of solvent influencing both reaction rate and stereochemical outcome [6] [14]. Temperature control enables optimization of reaction selectivity, with lower temperatures favoring increased diastereoselectivity in cases where multiple stereoisomers are possible [6].

Stereochemical Control

Sodium borohydride reduction of pentose derivatives often proceeds with good to excellent stereochemical control [14] [15]. The reducing agent approaches the carbonyl group from the least hindered face, leading to predictable stereochemical outcomes based on substrate conformation [14]. This stereoselectivity can be further enhanced through the use of chelating additives or modified reaction conditions that bias the conformational equilibrium of the substrate [14].

Enzymatic Production Pathways

Enzymatic approaches to pentane-1,2,4,5-tetrol synthesis represent an emerging area of significant interest due to their potential for high selectivity, mild reaction conditions, and environmental compatibility [16] [17] [18]. These methodologies exploit the substrate specificity and catalytic efficiency of enzymes to achieve transformations that would be challenging using traditional chemical methods.

Oxidoreductase-Catalyzed Transformations

Aldo-keto reductases and related oxidoreductases demonstrate broad substrate tolerance for pentose sugars and their derivatives [19] [20]. These enzymes catalyze the reduction of aldehydes and ketones to their corresponding alcohols using nicotinamide cofactors as electron donors [19]. The substrate scope encompasses both D- and L-pentose configurations, enabling access to various stereoisomers of pentane tetrols [20] [21].

Glucose dehydrogenases and related enzymes have been investigated for their ability to oxidize pentose alcohols to the corresponding aldehydes or ketones [20] [22]. These transformations can be coupled with subsequent reduction steps to achieve net functional group manipulation while maintaining overall molecular architecture [20]. The reversible nature of many oxidoreductase reactions enables bidirectional synthetic strategies depending on cofactor availability and reaction conditions [19].

Transketolase and Transaldolase Systems

Transketolase and transaldolase enzymes catalyze carbon-carbon bond forming reactions between sugar phosphates, enabling construction of longer carbon chains from shorter precursors [23] [24]. These enzymes are components of the pentose phosphate pathway and demonstrate remarkable efficiency in carbon skeleton rearrangement reactions [23] [25]. While primarily studied in the context of central metabolism, these enzymes show potential for synthetic applications in polyol synthesis [24] [25].

The substrate specificity of transketolase for ketose donors and aldose acceptors provides opportunities for selective carbon chain elongation [23]. Combined with appropriate protecting group strategies, these enzymatic transformations could enable synthesis of pentane-1,2,4,5-tetrol from shorter sugar precursors [24].

Process Development Considerations

Enzymatic production pathways require optimization of multiple parameters including enzyme loading, cofactor recycling, pH control, and temperature management [26] [27]. Cofactor regeneration systems are essential for economic viability, typically involving coupled enzyme systems or electrochemical regeneration methods [17] [27]. Immobilization of enzymes on solid supports enhances stability and enables continuous processing modes [16] [26].

Scale-up considerations include enzyme production costs, substrate availability, and downstream processing requirements [26] [27]. The mild reaction conditions characteristic of enzymatic processes often simplify product isolation and purification compared to chemical methods [27] [28].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of pentane-1,2,4,5-tetrol presents several significant technical and economic challenges that must be addressed for successful commercialization [29] [30] [31].

Raw Material Availability and Cost

Industrial-scale production requires reliable access to appropriate starting materials at economically viable costs [29] [32]. Pentose sugars derived from lignocellulosic biomass represent potential renewable feedstocks, but their availability depends on the development of efficient biomass processing technologies [31] [33]. The seasonal variation in biomass availability and the need for consistent raw material quality present additional supply chain challenges [29].

Alternative synthetic precursors must be evaluated based on cost, availability, and environmental impact [31]. The economic comparison between different starting materials requires comprehensive lifecycle assessment including raw material costs, processing requirements, and waste disposal considerations [29] [32].

Process Heat Management and Safety

Large-scale implementation of boron trifluoride-catalyzed reactions requires careful attention to heat management and safety protocols [29] [32]. Boron trifluoride is a corrosive and toxic gas that requires specialized handling equipment and safety systems [3]. The exothermic nature of many boron trifluoride-catalyzed reactions necessitates robust temperature control systems to prevent runaway reactions [29].

Continuous flow reactor systems offer advantages for heat management and safety compared to large batch reactors [29] [32]. These systems provide better temperature control, reduce inventory of hazardous materials, and enable more precise control of reaction conditions [29]. However, the implementation of continuous flow systems requires significant capital investment and process development effort [32].

Product Purification and Quality Control

The separation of pentane-1,2,4,5-tetrol from reaction mixtures presents significant technical challenges due to the structural similarity of potential impurities and by-products [30] [31]. Traditional distillation methods are often ineffective for high-boiling polyol compounds, necessitating alternative separation technologies [30]. Crystallization-based purification methods require optimization of solvent systems and crystallization conditions for each specific product [31].

Advanced chromatographic techniques offer high selectivity but may be economically prohibitive for large-scale production [30]. The development of cost-effective purification methods requires balancing product purity requirements against processing costs [31]. Quality control systems must be implemented to ensure consistent product specifications and detect trace impurities that could affect downstream applications [30].

Economic Viability Assessment

The economic viability of industrial-scale pentane-1,2,4,5-tetrol production depends on achieving competitive production costs relative to alternative products and synthetic routes [29] [32]. Capital investment requirements include reactor systems, separation equipment, waste treatment facilities, and safety systems [29]. Operating costs encompass raw materials, utilities, labor, and waste disposal [32].

Market demand projections and pricing analysis are essential for determining the economic feasibility of different production scales and technologies [29]. The development of multiple product applications can improve economic viability by providing diverse revenue streams and reducing market risk [32] [31]. Sensitivity analysis of key economic parameters enables identification of critical factors for commercial success [29].

Environmental Impact and Sustainability

Industrial-scale production must address environmental impact considerations including waste generation, energy consumption, and emissions [29] [31]. The use of renewable feedstocks can improve the environmental profile but may introduce additional complexity in supply chain management [31]. Waste minimization strategies and recycling of solvents and catalysts are essential for sustainable production [29].